molecular formula C24H23N3O4S B4073328 2-({[(4-nitrobenzyl)sulfanyl]acetyl}amino)-N-(1-phenylethyl)benzamide

2-({[(4-nitrobenzyl)sulfanyl]acetyl}amino)-N-(1-phenylethyl)benzamide

Cat. No.: B4073328
M. Wt: 449.5 g/mol
InChI Key: GZGYDHDHDOFYHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[(4-nitrobenzyl)sulfanyl]acetyl}amino)-N-(1-phenylethyl)benzamide is an organic compound with a complex structure that includes aromatic rings, a nitro group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(4-nitrobenzyl)sulfanyl]acetyl}amino)-N-(1-phenylethyl)benzamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate 4-nitrobenzyl chloride, which is then reacted with thiourea to form 4-nitrobenzyl isothiocyanate. This intermediate is further reacted with N-(1-phenylethyl)benzamide in the presence of a base to yield the final product. The reaction conditions often include solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-({[(4-nitrobenzyl)sulfanyl]acetyl}amino)-N-(1-phenylethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

2-({[(4-nitrobenzyl)sulfanyl]acetyl}amino)-N-(1-phenylethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-({[(4-nitrobenzyl)sulfanyl]acetyl}amino)-N-(1-phenylethyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function and activity. The aromatic rings can participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-nitrobenzyl chloride
  • 4-nitrobenzyl isothiocyanate
  • N-(1-phenylethyl)benzamide

Uniqueness

2-({[(4-nitrobenzyl)sulfanyl]acetyl}amino)-N-(1-phenylethyl)benzamide is unique due to the presence of both the nitro and sulfanyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups in a single molecule allows for diverse applications and interactions that are not possible with simpler compounds.

Properties

IUPAC Name

2-[[2-[(4-nitrophenyl)methylsulfanyl]acetyl]amino]-N-(1-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S/c1-17(19-7-3-2-4-8-19)25-24(29)21-9-5-6-10-22(21)26-23(28)16-32-15-18-11-13-20(14-12-18)27(30)31/h2-14,17H,15-16H2,1H3,(H,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGYDHDHDOFYHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)CSCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({[(4-nitrobenzyl)sulfanyl]acetyl}amino)-N-(1-phenylethyl)benzamide
Reactant of Route 2
Reactant of Route 2
2-({[(4-nitrobenzyl)sulfanyl]acetyl}amino)-N-(1-phenylethyl)benzamide
Reactant of Route 3
Reactant of Route 3
2-({[(4-nitrobenzyl)sulfanyl]acetyl}amino)-N-(1-phenylethyl)benzamide
Reactant of Route 4
Reactant of Route 4
2-({[(4-nitrobenzyl)sulfanyl]acetyl}amino)-N-(1-phenylethyl)benzamide
Reactant of Route 5
Reactant of Route 5
2-({[(4-nitrobenzyl)sulfanyl]acetyl}amino)-N-(1-phenylethyl)benzamide
Reactant of Route 6
Reactant of Route 6
2-({[(4-nitrobenzyl)sulfanyl]acetyl}amino)-N-(1-phenylethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.